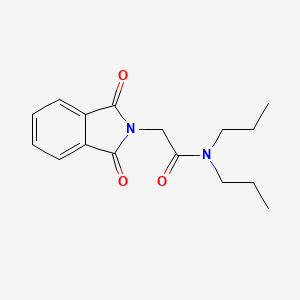![molecular formula C15H13N3O5 B5834914 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5834914.png)
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide, also known as NIPB, is a chemical compound that has gained recognition in the scientific community due to its potential applications in the field of medicinal chemistry. NIPB belongs to the class of benzamide derivatives, and its structure consists of a benzene ring attached to a carbonyl group and an ethoxy group.
作用機序
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The inhibition of tubulin polymerization also results in the disruption of the cytoskeleton, which is crucial for cell motility and invasion.
Biochemical and Physiological Effects:
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to induce oxidative stress and DNA damage in cancer cells. The activation of the p53 pathway and the upregulation of pro-apoptotic proteins have also been observed in 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-treated cancer cells. Additionally, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits high selectivity towards cancer cells, making it a potential candidate for targeted drug delivery. However, the low solubility of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in water and its instability under acidic conditions pose challenges for its use in biological assays.
将来の方向性
Future research on 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide could focus on the optimization of its chemical structure to improve its solubility and stability. Moreover, the development of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide-based prodrugs could enhance its bioavailability and reduce its toxicity. Further studies could also investigate the potential of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, the exploration of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide's activity against other diseases, such as neurodegenerative disorders, could open up new avenues for research.
合成法
The synthesis of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide involves the reaction between 2-hydroxybenzamide and 3-nitroaniline in the presence of acetic anhydride and sulfuric acid. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide as a yellow crystalline solid. The purity of 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide can be improved through recrystallization and column chromatography.
科学的研究の応用
2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been studied for its potential applications in the development of anticancer agents. Studies have shown that 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide exhibits cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide induces cell cycle arrest and apoptosis in cancer cells by targeting the tubulin polymerization pathway. Moreover, 2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further research.
特性
IUPAC Name |
2-[2-(3-nitroanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c16-15(20)12-6-1-2-7-13(12)23-9-14(19)17-10-4-3-5-11(8-10)18(21)22/h1-8H,9H2,(H2,16,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHMLAWCCBYWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5834833.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5834859.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5834922.png)
![methyl 5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5834923.png)